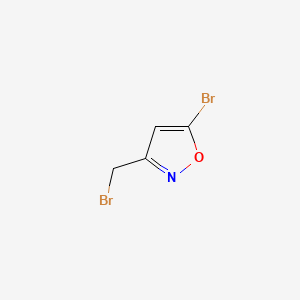![molecular formula C8H5Cl2N3O2 B13468413 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine familyThe unique structure of pyrrolopyrimidines, which resembles purines, makes them attractive for various biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid typically involves multiple steps. One common method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction proceeds through a series of steps involving cyclization, elimination, and hydrolysis under acidic conditions . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for synthesizing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. For example, using active nickel as a catalyst and avoiding sodium hydride can result in a safer and more efficient synthesis process . The use of microwave-assisted techniques also provides a scalable and environmentally friendly approach for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like NaClO2 and TEMPO.
Reduction: Reduction reactions typically involve the use of reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include NaClO2, TEMPO, NaBH4, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted pyrrolopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, leading to the death of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of an acetic acid moiety. This unique structure contributes to its distinct biological activities and makes it a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C8H5Cl2N3O2 |
|---|---|
Peso molecular |
246.05 g/mol |
Nombre IUPAC |
2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-7-6-4(11-8(10)12-7)1-2-13(6)3-5(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
RXOFKIYAYRJWQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=C1N=C(N=C2Cl)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


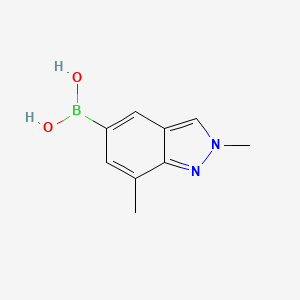

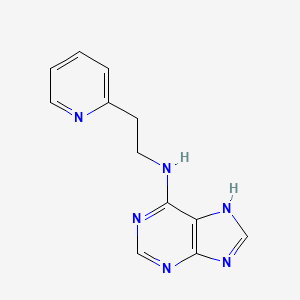
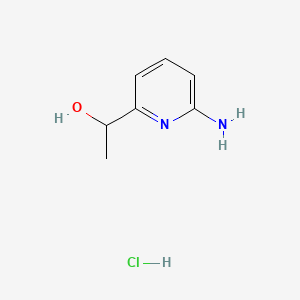
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


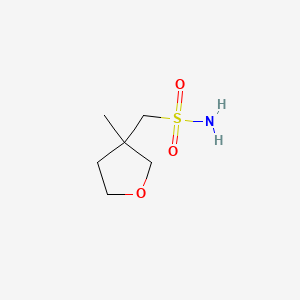
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)


![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
